molecular formula C18H24N2 B5845301 1-isopropyl-4-(2-naphthylmethyl)piperazine

1-isopropyl-4-(2-naphthylmethyl)piperazine

Cat. No. B5845301
M. Wt: 268.4 g/mol
InChI Key: FGIMVCSDZNLZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-4-(2-naphthylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as INM-176 and has been the subject of extensive research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-isopropyl-4-(2-naphthylmethyl)piperazine is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways and receptors in the body. For example, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. It has also been found to bind to the serotonin transporter, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
1-isopropyl-4-(2-naphthylmethyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been shown to modulate the levels of various cytokines and growth factors, which play a role in inflammation and cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-isopropyl-4-(2-naphthylmethyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer, anti-Alzheimer's, and antidepressant-like effects, which make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-isopropyl-4-(2-naphthylmethyl)piperazine. One potential avenue is to investigate its potential as a combination therapy with other drugs for the treatment of cancer and Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for other diseases, such as diabetes and obesity. Additionally, further research is needed to elucidate its exact mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-isopropyl-4-(2-naphthylmethyl)piperazine involves the reaction of 2-naphthylmethylamine with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of potassium carbonate to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-isopropyl-4-(2-naphthylmethyl)piperazine has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been found to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. Additionally, it has been shown to have antidepressant-like effects in animal models of depression.

properties

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-propan-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2/c1-15(2)20-11-9-19(10-12-20)14-16-7-8-17-5-3-4-6-18(17)13-16/h3-8,13,15H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIMVCSDZNLZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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